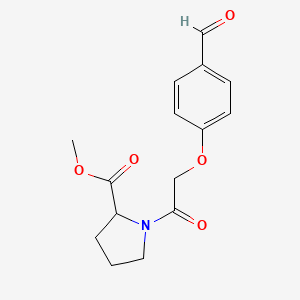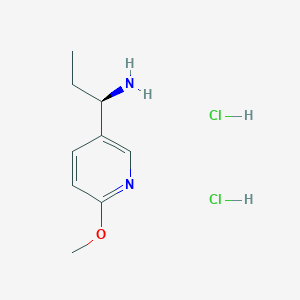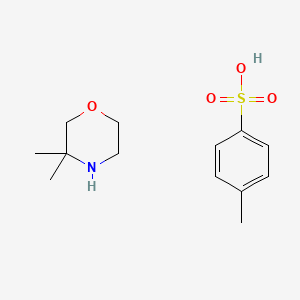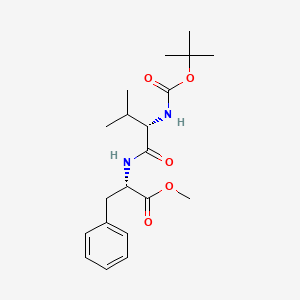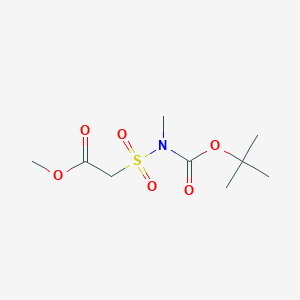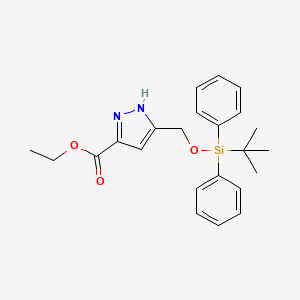
ethyl 5-(((tert-butyldiphenylsilyl)oxy)methyl)-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(((tert-butyldiphenylsilyl)oxy)methyl)-1H-pyrazole-3-carboxylate: is a complex organic compound featuring a pyrazole ring, a silyl ether group, and an ester functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-pyrazole-3-carboxylic acid and ethyl chloroformate.
Protection of Hydroxyl Group: The hydroxyl group on the pyrazole ring is protected using tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is then esterified using ethanol in the presence of a catalyst like sulfuric acid or an acid chloride reagent.
Industrial Production Methods:
Batch Process: The compound is synthesized in a controlled batch process to ensure purity and consistency.
Purification: Purification steps may include recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the silyl ether group, often involving nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3
Reduction: LiAlH4, NaBH4, H2/Ni
Substitution: TBDPS-Cl, LDA, NEt3, DCC
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various silyl ethers, alcohols
Applications De Recherche Scientifique
Chemistry: The compound is used as a protecting group for alcohols in organic synthesis, providing stability and selectivity during reactions. Biology: Medicine: The compound may be explored for its pharmacological properties, including its potential as a therapeutic agent. Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets and pathways. The silyl ether group can act as a protecting group, influencing the reactivity of the molecule. The pyrazole ring can interact with biological targets, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Ethyl 5-((trimethylsilyl)oxy)methyl)-1H-pyrazole-3-carboxylate
Ethyl 5-((triisopropylsilyl)oxy)methyl)-1H-pyrazole-3-carboxylate
Ethyl 5-((tert-butyldimethylsilyl)oxy)methyl)-1H-pyrazole-3-carboxylate
Uniqueness: Ethyl 5-(((tert-butyldiphenylsilyl)oxy)methyl)-1H-pyrazole-3-carboxylate stands out due to the bulky and electron-rich nature of the TBDPS group, which provides enhanced stability and selectivity compared to other silyl ethers.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in organic synthesis and potential therapeutic research.
Propriétés
IUPAC Name |
ethyl 5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1H-pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3Si/c1-5-27-22(26)21-16-18(24-25-21)17-28-29(23(2,3)4,19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-16H,5,17H2,1-4H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFRPTFZPOPLBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
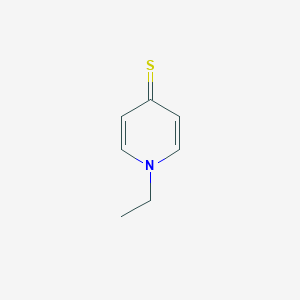
![6-Bromo-5-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8105061.png)

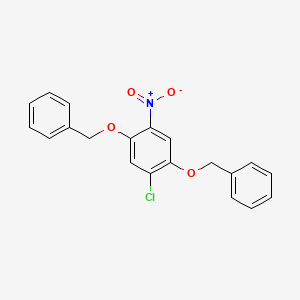
![6-chloro-1-methyl-3-(4-methylpiperazin-1-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8105086.png)
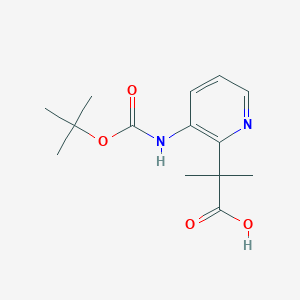
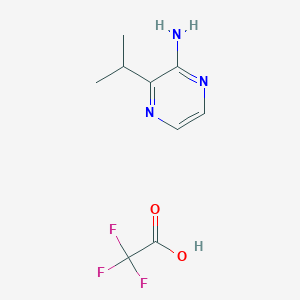
![2,2'-[1,2-Ethanediylbis(oxy)]bis(N,N-dioctylacetamide)](/img/structure/B8105103.png)
![6-Bromo-2-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8105114.png)
